
Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 3, a methyl ester at position 4, and a 4-nitrophenyl substituent at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as nitrating agents.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound enhances electron deficiency compared to analogs with fluorophenyl or non-aromatic substituents . This may improve binding to electron-rich biological targets.
- Fluorinated Groups: Difluoromethyl (CHF2) and trifluoromethyl (CF3) groups increase lipophilicity and metabolic stability.
- Ester Variations : Methyl esters (vs. ethyl) reduce steric bulk and may accelerate hydrolysis in biological systems .
Lipophilicity and Solubility :
- The nitro group in the target compound reduces solubility in aqueous media compared to analogs with fluorophenyl groups .
- Trifluoromethyl analogs exhibit higher logP values than difluoromethyl derivatives, favoring membrane permeability .
Reactivity and Stability :
- Carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ) exhibit higher polarity, favoring solubility but reducing bioavailability compared to ester forms.
Crystallographic and Packing Behavior
- Crystal structures of N-substituted pyrazolines () reveal that nitro and fluorinated groups influence intermolecular interactions (e.g., π-stacking, halogen bonding).
Q & A
Q. (Basic) What synthetic methodologies are reported for the preparation of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by functionalization of the pyrazole core. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with 4-nitrophenylhydrazine in ethanol under reflux to form the pyrazole ring .
- Difluoromethylation : Introducing the difluoromethyl group via halogen exchange (e.g., using ClCF₂H) or direct fluorination under controlled conditions .
- Esterification : Methyl ester formation via reaction with methanol in the presence of acid catalysts.
Yield Optimization : - Use catalysts like DMF-DMA to accelerate cyclization .
- Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. (Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- FT-IR : Identify ester C=O (~1700 cm⁻¹), nitro group NO₂ (~1520 and 1350 cm⁻¹), and C-F stretches (~1100 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., nitro group orientation) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak) .
Q. (Advanced) How do electronic effects of the difluoromethyl and 4-nitrophenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects :
- Reactivity Studies :
Q. (Advanced) What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding this compound’s bioactivity?
Methodological Answer:
- Addressing Discrepancies :
- Solvation Effects : Include explicit solvent molecules (e.g., water) in molecular docking simulations to improve binding affinity predictions .
- Conformational Flexibility : Perform molecular dynamics (MD) simulations to assess rotational barriers of the difluoromethyl group .
- Bioassay Design : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., antifungal activity) models to account for metabolic stability .
Q. (Basic) What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- GHS Guidelines :
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. (Advanced) How can researchers design derivatives of this compound to enhance its biological activity while minimizing toxicity?
Methodological Answer:
- Derivative Design :
- Toxicity Mitigation :
Properties
Molecular Formula |
C12H9F2N3O4 |
---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9F2N3O4/c1-21-12(18)9-6-16(15-10(9)11(13)14)7-2-4-8(5-3-7)17(19)20/h2-6,11H,1H3 |
InChI Key |
IYFADHNKVQKLFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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